molecular formula C18H17F2N7O2 B14926394 N-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14926394
M. Wt: 401.4 g/mol
InChI Key: BKDQHDXDRQNJAN-UHFFFAOYSA-N
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Description

N-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple heterocyclic rings and functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxazolo[5,4-b]pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various halogenating agents, bases, and solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, resulting in desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These features include the presence of multiple heterocyclic rings and functional groups, which contribute to its high reactivity and potential for diverse applications.

Properties

Molecular Formula

C18H17F2N7O2

Molecular Weight

401.4 g/mol

IUPAC Name

N-[2-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H17F2N7O2/c1-9-4-15(27(24-9)8-14(19)20)23-17(28)12-5-13(11-6-21-26(3)7-11)22-18-16(12)10(2)25-29-18/h4-7,14H,8H2,1-3H3,(H,23,28)

InChI Key

BKDQHDXDRQNJAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C)CC(F)F

Origin of Product

United States

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